molecular formula C23H21N5O3S B2947932 N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896287-86-8

N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2947932
CAS No.: 896287-86-8
M. Wt: 447.51
InChI Key: ZWRPEXUFESGIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core, a thioacetamide linker, and substituents including a 4-methoxyphenyl group and a 3-acetamidophenyl moiety. The compound’s design leverages the pyridazine ring’s electron-deficient nature for enhanced binding interactions, while the methoxy and acetamide groups may optimize solubility and target affinity.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c1-15(29)24-17-4-3-5-18(12-17)25-22(30)14-32-23-11-10-21-26-20(13-28(21)27-23)16-6-8-19(31-2)9-7-16/h3-13H,14H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRPEXUFESGIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a thioamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes an imidazo[1,2-b]pyridazine moiety, which is known for its diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the imidazo[1,2-b]pyridazine core followed by thioacylation. The synthetic route can be summarized as follows:

  • Formation of Imidazo[1,2-b]pyridazine : This step involves the cyclization of appropriate precursors under acidic conditions.
  • Thioacylation : The resulting imidazo compound is then reacted with thioacetic acid to introduce the thioamide functionality.
  • Acetamide Formation : Finally, acetamide is introduced to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar thioamide derivatives. For instance, compounds with imidazo[1,2-b]pyridazine structures have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of mitochondrial function.

CompoundCell LineIC50 (µM)Mechanism
Compound AK56210Apoptosis induction
Compound BHeLa5Mitochondrial disruption

Antimicrobial Activity

Thioamide derivatives have also demonstrated antimicrobial properties. For example, studies indicate that modifications in the phenyl rings can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli20 µg/mL
Compound DS. aureus15 µg/mL

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cell Membrane Integrity : The presence of thioamide groups may enhance membrane permeability leading to increased cytotoxicity.
  • Induction of Oxidative Stress : These compounds can generate reactive oxygen species (ROS), contributing to cell death.

Case Studies

Several case studies have reported on the efficacy of related compounds in preclinical models:

  • Study 1 : A thiosemicarbazone derivative exhibited significant tumor regression in xenograft models when administered at a dose of 50 mg/kg.
  • Study 2 : A compound structurally similar to our target was tested in vitro against resistant strains of bacteria and showed promising results with an MIC lower than standard antibiotics.

Comparison with Similar Compounds

N-(2-(dimethylamino)ethyl)-3-(3-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)benzamide

  • Core Structure : Imidazo[1,2-b]pyridazine with a benzamide side chain.
  • Key Substituents: 4-Methylsulfonylphenyl at position 2; dimethylaminoethyl group.
  • Activity : Demonstrated antiplasmodial activity in high-throughput screening.
  • Synthesis : Column chromatography and recrystallization yielded 62% purity, suggesting robust scalability .

N-[5-({2-[(Cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

  • Core Structure : Imidazo[1,2-b]pyridazine with a pyrazole carboxamide.
  • Key Substituents: Cyclopropylcarbonylamino group at position 2; methylphenyloxy linkage.
  • Activity : VEGFR inhibitor, indicating applicability in cancer therapy .
  • Comparison : The cyclopropylcarbonyl group introduces steric bulk, which may enhance selectivity for VEGFR over the target compound’s simpler acetamide side chain.

Analogues with Imidazo[1,2-a]pyridine Cores

N-[[2-(4-Methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide

  • Core Structure : Imidazo[1,2-a]pyridine with a phenylthio group.
  • Key Substituents : 4-Methylphenyl at position 2; phenylthio at position 4.
  • The phenylthio group may confer metabolic stability compared to the target’s thioacetamide linker.

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

  • Core Structure : Imidazo[1,2-a]pyridine with acetamide at position 3.
  • Key Substituents : 4-Methylphenyl and methyl groups.
  • Activity: No direct activity reported, but structural similarity suggests antimicrobial or kinase modulation .
  • Comparison : The absence of a thioether linker limits its ability to mimic disulfide bonds in enzyme active sites, a feature present in the target compound.

Compounds with Triazolopyridazine and Oxadiazole Cores

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • Core Structure : Triazolo[4,3-b]pyridazine.
  • Key Substituents : 4-Ethoxyphenyl and methyl groups.
  • The ethoxy group’s larger size compared to methoxy may alter pharmacokinetics .

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

  • Core Structure : Benzofuran-oxadiazole hybrid.
  • Key Substituents : Chlorophenyl and benzofuran groups.
  • Activity : Antimicrobial activity via Laccase catalysis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield/Purity
N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide Imidazo[1,2-b]pyridazine 4-Methoxyphenyl, thioacetamide linker Putative kinase inhibition Not reported
N-(2-(dimethylamino)ethyl)-3-(3-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)benzamide Imidazo[1,2-b]pyridazine 4-Methylsulfonylphenyl, benzamide Antiplasmodial 62%
N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide Imidazo[1,2-a]pyridine Phenylthio, methylphenyl Not reported Moderate
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl, methyl Not reported Not reported

Key Findings and Implications

  • Core Heterocycle Impact : Imidazo[1,2-b]pyridazine derivatives (e.g., ) exhibit stronger electron-deficient character than imidazopyridines, favoring interactions with kinase ATP pockets.
  • Substituent Effects : Methoxy and ethoxy groups enhance solubility but may reduce metabolic stability compared to sulfonyl or chlorophenyl groups .
  • Linker Diversity : Thioacetamide linkers (target compound) offer flexibility and disulfide mimicry, whereas oxadiazole or benzamide linkers prioritize rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.